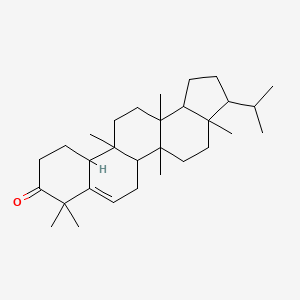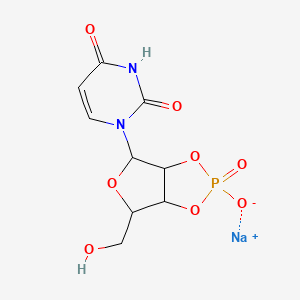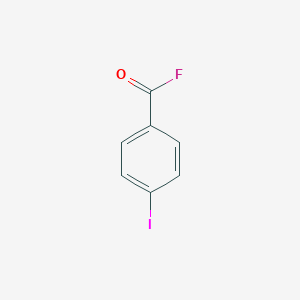
tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate are stereoisomers of a compound that features a piperidine ring substituted with a hydroxy group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and its stereoisomer typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the conjugate addition of a chiral glycine derivative to tert-butyl crotonate, followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of these compounds may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.
Aplicaciones Científicas De Investigación
These compounds have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to their stereochemistry.
Medicine: Investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. In a biological context, they may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxy and phenyl groups can affect their binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (2S,3R)-3-methyl-2-phenylpiperidine-1-carboxylate
- tert-butyl (2R,3S)-3-methyl-2-phenylpiperidine-1-carboxylate
Uniqueness
The unique aspect of tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and its stereoisomer lies in the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions that influence their chemical reactivity and biological activity .
These compounds’ distinct stereochemistry also makes them valuable in the study of chiral recognition and asymmetric synthesis.
Propiedades
Fórmula molecular |
C32H46N2O6 |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h2*4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t2*13-,14+/m10/s1 |
Clave InChI |
WTVZQDFRRPBNAD-DZYJZKBLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)

![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)

![(3alpha,5beta)-21-(Acetyloxy)-3-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione](/img/structure/B12296314.png)


![8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12296327.png)
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-morpholin-4-yl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12296343.png)
![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

![1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B12296355.png)
